molecular formula C12H12Cl2O2 B8450979 Methyl 4-(3,4-dichlorophenyl)-4-pentenoate

Methyl 4-(3,4-dichlorophenyl)-4-pentenoate

Cat. No. B8450979
M. Wt: 259.12 g/mol
InChI Key: BMVVALALBSWSGC-UHFFFAOYSA-N
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Description

Methyl 4-(3,4-dichlorophenyl)-4-pentenoate is a useful research compound. Its molecular formula is C12H12Cl2O2 and its molecular weight is 259.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-(3,4-dichlorophenyl)-4-pentenoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-(3,4-dichlorophenyl)-4-pentenoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H12Cl2O2

Molecular Weight

259.12 g/mol

IUPAC Name

methyl 4-(3,4-dichlorophenyl)pent-4-enoate

InChI

InChI=1S/C12H12Cl2O2/c1-8(3-6-12(15)16-2)9-4-5-10(13)11(14)7-9/h4-5,7H,1,3,6H2,2H3

InChI Key

BMVVALALBSWSGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC(=C)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.75 g (49.0 mmole) of methyltriphenylphosphonium bormide and 5.50 g (49.0 mmole) of potassium t-butoxide were suspended in 200 ml of dried benzene, and the mixture was stirred at room temperature for 6 hours under a nitrogen atmosphere. At the end of this time, 8.50 g of methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate [prepared as described in step (a) above] were dissolved in 40 ml of benzene, and the resulting solution was added to the reaction mixture. The mixture was then stirred for 1 hour. The reaction mixture was then poured into water and extracted with ethyl acetate. The organic extract was dried over anhydrous sodium sulfate, and the solvent was removed by distillation under reduced pressure. The resulting residue was purified by silica gel column chromatography, using a gradient elution method, with mixtures of hexane and diethyl either ranging from 19:1 to 23:2 by volume as the eluent, to give 4.20 g of the title compound as a pale orange oil.
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

330 mg (0.92 mmole) of methyltriphenylphosphonium bromide and 105 mg (0.94 mmole) of potassium t-butoxide were suspended in 4 ml of dried benzene, and the mixture was stirred under a stream of nitrogen at room temperature for 4 hours. A solution prepared by dissolving 200 mg of methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate [prepared as described in step (a) above] in 1 ml of benzene was added to the reaction mixture, and the mixture was then stirred for 18 hours. At the end of this time, the reaction mixture was filtered through a Celite (trade mark) filter aid and washed with diethyl ether. The filtrate was then concentrated by evaporation under reduced pressure. The resulting residue was purified by silica gel column chromatography, using a 23:2 by volume mixture of hexane and diethyl ether as the eluent, to give 95 mg (yield 64%) of the title compound as a pale yellow oil.
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
330 mg
Type
catalyst
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Four
Yield
64%

Synthesis routes and methods III

Procedure details

1.75 g (49.0 mmole) of methyltriphenylphosphonium bromide and 5.50 g (49.0 mmole) of potassium t-butoxide were suspended in 200 ml of dried benzene, and the mixture was stirred at room temperature for 6 hours under a nitrogen atmosphere. At the end of this time, 8.50 g of methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate [prepared as described in step (a) above] were dissolved in 40 ml of benzene, and the resulting solution was added to the reaction mixture. The mixture was then stirred for 1 hour. The reaction mixture was then poured into water and extracted with ethyl acetate. The organic extract was dried over anhydrous sodium sulfate, and the solvent was removed by distillation under reduced pressure. The resulting residue was purified by silica gel column chromatography, using a gradient elution method, with mixtures of hexane and diethyl ether ranging from 19:1 to 23:2 by volume as the eluent, to give 4.20 g of the title compound as a pale orange oil.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.75 g
Type
catalyst
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

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